molecular formula C12H11NOS B293217 2-(2-Methylphenyl)sulfinylpyridine CAS No. 87905-09-7

2-(2-Methylphenyl)sulfinylpyridine

Cat. No.: B293217
CAS No.: 87905-09-7
M. Wt: 217.29 g/mol
InChI Key: AUARSJQNSXZDJK-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)sulfinylpyridine is a sulfoxide-containing pyridine derivative characterized by a sulfinyl (-S=O) group bridging a pyridine ring and a 2-methylphenyl substituent. Sulfinyl groups are known to confer chirality and modulate electronic properties, which can influence biological activity or catalytic behavior .

Properties

CAS No.

87905-09-7

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-(2-methylphenyl)sulfinylpyridine

InChI

InChI=1S/C12H11NOS/c1-10-6-2-3-7-11(10)15(14)12-8-4-5-9-13-12/h2-9H,1H3

InChI Key

AUARSJQNSXZDJK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)C2=CC=CC=N2

Canonical SMILES

CC1=CC=CC=C1S(=O)C2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents Molecular Formula Key Features Applications/Relevance References
2-(2-Methylphenyl)sulfinylpyridine Pyridine, 2-methylphenyl, sulfinyl C₁₂H₁₁NOS Chiral sulfoxide; moderate polarity Potential chiral ligand/drug intermediate Inferred
2-(Methylsulfonyl)pyridine Pyridine, methylsulfonyl C₆H₇NO₂S Strongly electron-withdrawing sulfonyl group; high polarity Synthetic intermediate for antineoplastics
2-Fluoro-5-(methylthio)pyridine Pyridine, fluoro, methylthio C₆H₅FNS Thioether group (S-Me); moderate reactivity Pharmaceutical intermediate
2-Phenylpyridine Pyridine, phenyl C₁₁H₉N Simple aromatic substituent; low polarity Ligand in coordination chemistry

Key Observations:

  • Sulfinyl vs. Sulfonyl Groups : The sulfinyl group in this compound is less electron-withdrawing than the sulfonyl group in 2-(methylsulfonyl)pyridine, which may reduce reactivity in nucleophilic substitutions but enhance chiral induction capabilities .
  • Thioether vs.
  • Aromatic Substitution Effects : The 2-methylphenyl substituent introduces steric hindrance compared to unsubstituted phenyl (as in 2-phenylpyridine), possibly affecting binding affinity in target proteins .

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